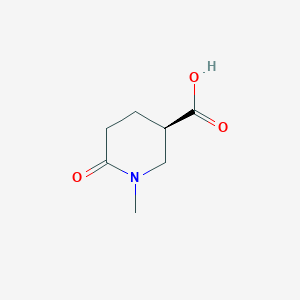

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid

Vue d'ensemble

Description

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid: is a chiral compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a carboxylic acid group and a ketone group within the piperidine ring makes it a versatile intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidone derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps like cyclization, hydrogenation, and purification to obtain the final product in high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Reagents like alcohols or amines in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to biologically active molecules.

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays such as the MTT assay have been used to evaluate its efficacy against human multiple myeloma cells (RPMI 8226), showing promising results in reducing cell viability .

- Enzyme Inhibition

- Biological Evaluation

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | RPMI 8226 | 90 ± 8 | Proteasome inhibition |

| Compound B | HeLa Cells | 50 ± 5 | Topoisomerase inhibition |

| Compound C | MCF7 Cells | 75 ± 10 | Apoptosis induction |

These findings illustrate the compound's potential as a lead structure for developing new anticancer agents.

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various methods, including hydrogenation reactions under specific conditions. For example, a typical reaction involves the use of platinum(IV) oxide as a catalyst in methanol at room temperature .

Mécanisme D'action

The mechanism of action of (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparaison Avec Des Composés Similaires

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperidone: A ketone derivative of piperidine.

Piperidine-3-carboxylic acid: A carboxylic acid derivative of piperidine.

Uniqueness: (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within the same piperidine ring. This dual functionality allows for diverse chemical reactivity and the ability to participate in a wide range of synthetic transformations .

By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Activité Biologique

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its six-membered nitrogen-containing ring with both a ketone and carboxylic acid functional group, exhibits significant potential in medicinal chemistry, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉NO₃. Its structural features facilitate various interactions with biological targets, particularly neurotransmitter systems. The compound's dual functionality as both a carboxylic acid and a ketone enhances its reactivity and biological activity.

Research indicates that this compound interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for the modulation of neuronal excitability. This interaction suggests its potential therapeutic effects in treating conditions such as anxiety and seizure disorders. Additionally, the compound may exhibit synergistic effects when combined with other pharmacological agents, enhancing its efficacy in clinical applications.

Neuropharmacological Effects

Studies have shown that this compound can modulate neurotransmitter systems effectively. Its ability to interact with GABA receptors positions it as a candidate for developing anxiolytic and anticonvulsant medications. The compound's structural similarity to neurotransmitters allows it to mimic their action, potentially leading to therapeutic outcomes in neurological conditions.

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. These properties make it a valuable candidate for drug development aimed at treating metabolic disorders or enhancing the efficacy of existing drugs through enzyme modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study evaluated the compound's effects on RPMI 8226 cells, a model for multiple myeloma. The results indicated significant reductions in cell viability at specific concentrations, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methylation | Enhanced binding affinity to GABA receptors |

| Oxidation | Increased cytotoxicity against cancer cells |

| Substitution | Altered enzyme inhibition profiles |

These findings highlight the importance of specific functional groups in determining the biological activity of the compound .

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological activities due to its specific stereochemistry. A comparative analysis with related compounds shows that variations in functional groups significantly affect their pharmacological profiles.

| Compound Name | Key Activity |

|---|---|

| (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid | Different binding affinities |

| Piperidine-3-carboxylic acid | Lacks oxo group; reduced activity |

| 1-methylpiperidine-3-carboxylic acid | Similar structure; different effects |

Propriétés

IUPAC Name |

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCUICPLLRLEU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.